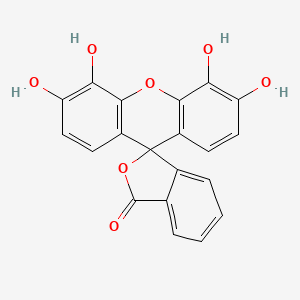
Gallein
描述
Gallein is a metallic-green crystalline phthalein dye . It is used especially in dyeing textiles violet and as an indicator .
Synthesis Analysis
Gallein is a small inhibitor of G protein βγ (Gβγ) subunit signalling . Gβγ subunits are central participants in G protein-coupled receptor (GPCR) signaling pathways . They interact with receptors, G protein α subunits and downstream targets to coordinate multiple, different GPCR functions .
Molecular Structure Analysis
The molecular formula of Gallein is C20H12O7 . It has a molecular weight of 364.31 . The InChI key of Gallein is PHLYOKFVXIVOJC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Gallein is insoluble in cold water, benzene, chloroform . It is slightly soluble in hot water, ether . It is soluble in alkalis, alcohol, acetone . As an indicator, it is brownish-yellow below pH=3.8; red above pH 6.6 .
科研应用
Hematoxylin Substitutes
Gallein has been explored as a substitute for hematoxylin in histological staining. Lillie, Pizzolato, and Donaldson (1974) found that gallein works well in iron metachrome mixtures as a nuclear stain. It offers distinct staining of muscle axis striation, erythrocytes, myelinated nerve fibers, and elastin in skin and vascular tissues. The study highlights gallein's potential as an effective replacement for hematoxylin in certain histological applications (Lillie, Pizzolato, & Donaldson, 1974).
Polarographic Studies
Gallein's electrochemical properties have been investigated through polarographic studies. Sun, Pan, Yew, and Huang (1961) conducted a polarographic study of gallein in ethanol solutions. They observed well-defined polarographic waves indicating one-electron reversible reactions, providing insight into gallein's electrochemical behavior and potential applications in analytical chemistry (Sun, Pan, Yew, & Huang, 1961).
Reagent for Antimonous Ions
The utility of gallein as a reagent for detecting antimonous ions has been demonstrated. Wang (1956) found that gallein's aqueous solution produces a violet-red coloration or precipitate with antimonous ions. This property of gallein could be harnessed for colorimetric detection of these ions in various analytical contexts (Wang, 1956).
Chelatometric Titration
Gallein's role in chelatometric titration has been studied, particularly in the determination of metals. Sun (1962) found that gallein can be used as an indicator in the chelatometric titration of cadmium with EDTA. The research indicates gallein's potential application in quantitative analysis of metals, offering an alternative to traditional indicators (Sun, 1962).
G-Protein βγ Subunit Modulation
In the field of molecular biology and pharmacology, gallein has been studied for its role in modulating G-protein βγ subunit activity. White et al. (2014) investigated the effect of gallein on kidney repair after ischemia-reperfusion injury in rats. Their findings suggest that Gβγ signaling is crucial in renal tubular epithelium repair, positioning gallein as a potential therapeutic agent in acute kidney injury (White et al., 2014).
Neurological Staining
Welsh (1977) described a method using gallein for staining myelin in animal brains. This technique offers an alternative for demonstrating myelinated nerve fibers in neurological research, contributing to the advancement of neurohistological studies (Welsh, 1977).
Inhibiting Bacterial Polyphosphate Homeostasis
Roberge et al. (2021) explored gallein as an inhibitor of bacterial polyphosphate homeostasis, revealing its effectiveness against virulence factors of Klebsiella pneumoniae and Acinetobacter baumannii. This research highlights gallein's potential as a broad-spectrum inhibitor in bacterial infections, offering a promising avenue in the development of anti-virulence therapeutics (Roberge et al., 2021).
Modulation of Macrophage Phenotype
In the context of heart failure treatment, gallein has been studied for its ability to modulate macrophage phenotype. Karuppagounder et al. (2018) found that blocking Gβγ signaling with gallein in a rat model of autoimmune myocarditis improved survival and cardiac function. This study suggests gallein's potential role in heart failure therapy by influencing macrophage phenotypes (Karuppagounder et al., 2018).
Complex Formation in Spectrophotometry
The spectrophotometric properties of gallein have been explored in the formation of complexes with metals. Pan, Lin, and Fu (1964) studied the chelate compound of germanium with gallein, highlighting its stability and potential applications in analytical spectrophotometry (Pan, Lin, & Fu, 1964).
Inhibition of Tumor Cell Metastasis
Gallein's role in inhibiting tumor cell metastasis has been investigated. Sanz et al. (2017) demonstrated that gallein can inhibit the metastatic spread of tumor cells expressing the OR51E2 receptor when exposed to its odorant ligand. This finding suggests a novel approach in cancer treatment, particularly in personalized medicine for tumors expressing specific receptors (Sanz et al., 2017).
Safety And Hazards
Gallein should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Gallein has been shown to inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo . This suggests that Gallein could be a potential new agent in personalized medicine of the tumours expressing OR51E2 . Furthermore, Gallein and isoniazid have been found to act synergistically to attenuate Mycobacterium tuberculosis growth in human macrophages , indicating potential future directions in the treatment of tuberculosis.
性质
IUPAC Name |
3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLYOKFVXIVOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062180 | |
| Record name | Gallein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallein | |
CAS RN |
2103-64-2 | |
| Record name | Gallein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gallein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0084U2QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



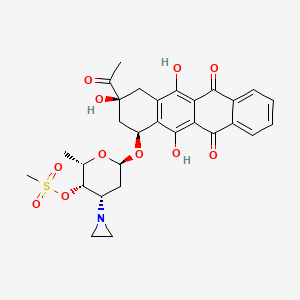

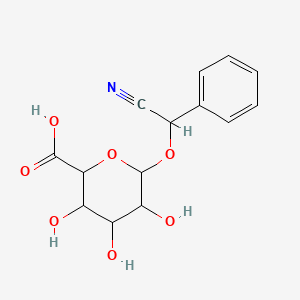

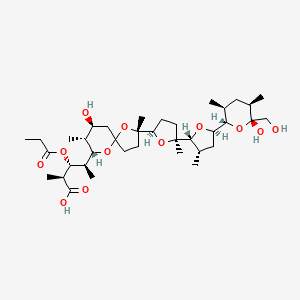
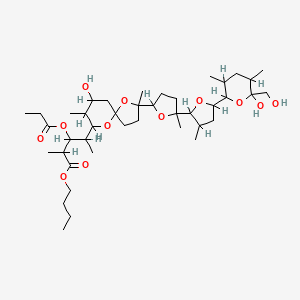
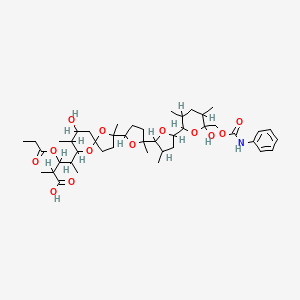
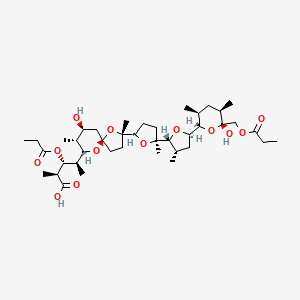
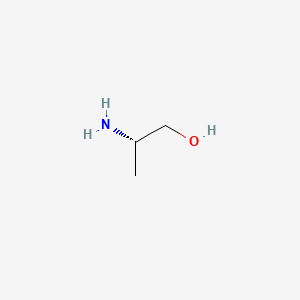
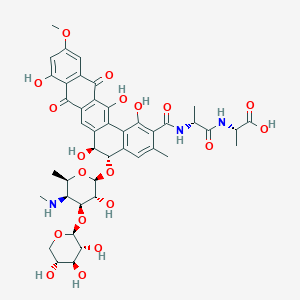
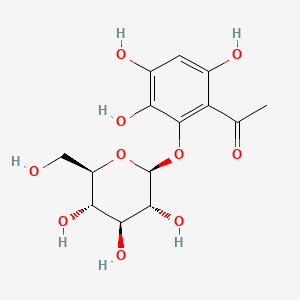
![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)

